molecular formula C15H18N2O4 B12802695 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)hexahydro-3a-methyl- CAS No. 26435-35-8

4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)hexahydro-3a-methyl-

Cat. No.: B12802695
CAS No.: 26435-35-8
M. Wt: 290.31 g/mol
InChI Key: IMQHUQOKEOPGQU-UHFFFAOYSA-N
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Description

4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)hexahydro-3a-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a methano-bridged isoindole core and a piperidinyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)hexahydro-3a-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the piperidinyl group via nucleophilic substitution.

    Reduction and Oxidation: Adjusting the oxidation state of various functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This may include:

    Catalysis: Use of catalysts to increase reaction efficiency and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)hexahydro-3a-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)hexahydro-3a-methyl- involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)hexahydro-3a-methyl- may include:

    Isoindole Derivatives: Compounds with similar isoindole cores but different substituents.

    Piperidinyl Compounds: Molecules containing the piperidinyl group with varying core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

26435-35-8

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

4-(2,6-dioxopiperidin-3-yl)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C15H18N2O4/c1-15-8-3-2-7(6-8)11(15)13(20)17(14(15)21)9-4-5-10(18)16-12(9)19/h7-9,11H,2-6H2,1H3,(H,16,18,19)

InChI Key

IMQHUQOKEOPGQU-UHFFFAOYSA-N

Canonical SMILES

CC12C3CCC(C3)C1C(=O)N(C2=O)C4CCC(=O)NC4=O

Origin of Product

United States

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